molecular formula C17H14O4 B2630445 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one CAS No. 315233-09-1

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2630445
CAS No.: 315233-09-1
M. Wt: 282.295
InChI Key: PZOQUYMOXKTAQH-UHFFFAOYSA-N
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Description

7-Hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is a synthetic chromone derivative of significant interest in medicinal chemistry research. Chromones are recognized as "privileged" scaffolds for their versatility in interacting with diverse biological targets. The specific substitution pattern on this compound—featuring a 7-hydroxy group and a 2,5-dimethyl-3-phenoxy structure—suggests potential for a range of pharmacological activities based on studies of analogous molecules. Preliminary research on structurally similar 2-phenoxychromones indicates high potential for this compound in metabolic disease research . Certain analogs have demonstrated protective effects against lipid droplet formation in oleic acid-treated hepatocytes (Huh7 cells), highlighting their promise for investigating new therapeutic avenues for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The active compounds in these studies are believed to function by upregulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), thereby facilitating fat catabolism . Furthermore, derivatives of the 2-phenyl-4H-chromen-4-one core have shown notable anti-inflammatory properties . Research indicates that such compounds can suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. This mechanism leads to the downregulation of key pro-inflammatory mediators, including nitric oxide (NO), IL-6, and TNF-α, suggesting utility in research focused on inflammatory and autoimmune conditions . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

IUPAC Name

7-hydroxy-2,5-dimethyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-8-12(18)9-14-15(10)16(19)17(11(2)20-14)21-13-6-4-3-5-7-13/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOQUYMOXKTAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and ketonic precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with phenoxyacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the C-3 Phenoxy Group

The phenoxy group at position C-3 can undergo substitution reactions under basic or acidic conditions. For example:

  • Base-mediated displacement : In analogous compounds (e.g., 3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one), substitution occurs via nucleophilic attack by amines or thiols in the presence of potassium carbonate, yielding derivatives with modified C-3 substituents .

Reaction TypeConditionsProductYieldReference
Phenoxy substitutionK₂CO₃, DMF, 80°C3-amino/3-thio derivatives75–90%

Hydroxyl Group Reactions at C-7

The C-7 hydroxy group participates in typical phenolic reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms methoxy derivatives.

  • Acylation : Treatment with acetic anhydride yields acetylated products, enhancing lipophilicity .

Example :
7 hydroxyAc2OPyridine7 acetoxy\text{7 hydroxy}\xrightarrow[\text{Ac}_2\text{O}]{\text{Pyridine}}\text{7 acetoxy}
Reported yields for analogous chromen-4-ones range from 85–95% .

Electrophilic Aromatic Substitution (EAS)

The electron-rich chromen-4-one core undergoes EAS at positions activated by substituents:

  • Nitration : Directed by the C-7 hydroxy group, nitration occurs at ortho/para positions. A study on 8-((dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one demonstrated regioselective nitration at C-6 under HNO₃/NaNO₂ conditions .

  • Halogenation : Bromination or iodination at C-6 or C-8 positions has been reported in similar systems .

Oxidation and Reduction Reactions

  • Oxidation : The chromen-4-one carbonyl group is resistant to oxidation, but the C-7 hydroxy group can be oxidized to a quinone under strong oxidizing agents (e.g., CrO₃) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone system to a dihydrochromenone.

Cyclization and Ring-Opening Reactions

  • Mannich reaction : The C-7 hydroxy group facilitates Mannich base formation with formaldehyde and secondary amines, introducing aminomethyl substituents (e.g., 8-((dimethylamino)methyl)-7-hydroxy derivatives) .

  • Ring-opening under acidic conditions : Prolonged exposure to HCl converts the chromen-4-one to a coumarin derivative via keto-enol tautomerism .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the C-3 phenoxy group is feasible. For example, 4-phenoxy-2-coumarins undergo cross-dehydrogenative coupling (CDC) with aryl boronic acids to form biaryl derivatives .

ReactionCatalystSubstrateProductYield
Suzuki couplingPd(OAc)₂, PPh₃3-phenoxy chromen-4-one3-aryl chromen-4-one60–75%

Stability and Degradation

  • Hydrolytic stability : The compound is stable in neutral aqueous solutions but undergoes hydrolysis under strong acidic/basic conditions, cleaving the phenoxy group .

  • Thermal degradation : Decomposition occurs above 250°C, producing phenolic and ketonic fragments .

Scientific Research Applications

Lipid Metabolism Regulation

Mechanism of Action:
Research has shown that 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one exhibits lipid-lowering effects. It acts by upregulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which is crucial for mitochondrial biogenesis and fatty acid oxidation. This mechanism suggests its potential use in managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Case Study:
In a study involving Huh7 hepatocyte cells treated with oleic acid, the compound significantly reduced lipid droplet formation with an IC50 value of 32.2 ± 2.1 μM, indicating its efficacy in mitigating lipid accumulation without notable cytotoxicity .

Antimicrobial Activity

Broad-Spectrum Efficacy:
The compound has demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against Staphylococcus pneumoniae and other bacterial strains such as Pseudomonas aeruginosa and Bacillus subtilis .

Data Table: Antimicrobial Activity of this compound

Pathogen Activity Level
Staphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate
Salmonella panamaLow

Antioxidant Properties

Oxidative Stress Reduction:
this compound has been investigated for its antioxidant capabilities. It is believed to scavenge free radicals, thereby protecting cells from oxidative damage, which is essential in preventing chronic diseases related to oxidative stress .

Potential Therapeutic Applications

Cancer Research:
Emerging studies suggest that the compound may possess anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis could make it a candidate for further research in cancer therapy .

Neuroprotective Effects:
There are indications that this compound may offer neuroprotective effects by reducing neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group at the 7-position can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities Source/Origin
This compound 7-OH, 2-CH₃, 5-CH₃, 3-OPh C₁₈H₁₆O₄ 296.105 Under investigation (Antimicrobial) Endophytic fungus
7-Hydroxy-2,5-dimethyl-3-(4-thiazolyl)-4H-chromen-4-one 7-OH, 2-CH₃, 5-CH₃, 3-thiazolyl C₁₄H₁₁NO₃S 273.31 Not reported Synthetic
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OH, 3-(4-OCH₃Ph), 2-CF₃ C₁₇H₁₁F₃O₄ 336.26 Not reported Synthetic
7-Hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one 7-OH, 4-(3-NO₂Ph) C₁₅H₉NO₅ 283.048 Potential anticancer/antioxidant Synthetic
7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one 7-OH, 2,2,8-CH₃, dihydro core C₁₃H₁₆O₃ 220.27 Not reported Synthetic

Key Observations:

Electron-withdrawing groups (e.g., -NO₂ in 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one) increase electrophilicity, which could enhance interactions with biological targets like kinases or DNA .

Structural Modifications and Solubility :

  • The dihydro core in 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one reduces planarity, likely decreasing π-π stacking but improving aqueous solubility due to increased flexibility .
  • Methoxy groups (e.g., in 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one) can alter metabolic stability by blocking hydroxyl-mediated Phase II metabolism .

Natural vs. Synthetic Origins :

  • The target compound’s natural origin suggests evolutionary optimization for bioactivity, whereas synthetic analogs (e.g., thiazolyl or nitro derivatives) allow tailored modifications for specific targets .

Research Findings and Pharmacological Potential

  • Antimicrobial Activity: Chromones with hydroxyl and aromatic substituents (e.g., phenoxy) often exhibit antimicrobial effects due to membrane disruption or enzyme inhibition .
  • Anticancer Potential: Derivatives like 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one show promise in inducing apoptosis via reactive oxygen species (ROS) modulation .
  • Synthetic Accessibility : Methylation (e.g., using K₂CO₃ and CH₃I in DMF) is a common strategy to modify hydroxyl groups, as seen in , enabling scalable production of derivatives .

Biological Activity

7-Hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, a derivative of chromone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the management of metabolic disorders and as an anticancer agent. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical applications.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H16O4
  • Molecular Weight : 284.31 g/mol
  • CAS Number : [not specified in the search results]

1. Lipid Lowering Effects

Recent studies have highlighted the lipid-lowering effects of this compound, particularly in hepatocytes. A study demonstrated that this compound significantly reduced lipid accumulation in oleic acid-treated Huh7 cells with an IC50 value of 32.2 ± 2.1 μM . The mechanism involves the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which enhances mitochondrial biogenesis and fatty acid oxidation .

Parameter Value
IC50 (lipid accumulation)32.2 ± 2.1 μM
Cytotoxicity (CC50)>100 μM
MechanismUpregulation of PGC1α

2. Anticancer Potential

The compound has shown promising anticancer properties across various cell lines. In vitro studies indicate that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, cytotoxicity assays revealed significant growth inhibition in cancer cell lines, although specific IC50 values were not detailed in the available literature.

3. Antioxidant Activity

Antioxidant assays have indicated that this compound possesses substantial free radical scavenging activity. This is crucial for mitigating oxidative stress-related diseases.

Case Study 1: Hepatoprotective Effects

In a controlled study involving Huh7 cells, treatment with the compound resulted in a marked decrease in lipid droplet accumulation compared to untreated controls. The expression levels of key genes involved in lipid metabolism were significantly altered, suggesting a hepatoprotective effect against non-alcoholic fatty liver disease (NAFLD) .

Case Study 2: Anticancer Activity

A separate investigation assessed the compound's effects on breast cancer cell lines, demonstrating reduced viability and increased apoptosis rates post-treatment. The findings suggest that further exploration into its mechanisms could yield valuable insights for cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a general procedure involves reacting substituted phenols with chromenone precursors in ethanol or DMF under basic conditions (e.g., K₂CO₃). achieved 95% yield using ethanol as the solvent and NaOH as the base, while and reported lower yields (~70–80%) when using DMF and propargyl bromide, suggesting solvent polarity and base strength critically affect reaction efficiency . Key variables to optimize include temperature (50–80°C), reaction time (12–48 h), and stoichiometry of substituents.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • Methodological Answer : A combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, FTIR, and HRMS is essential. confirmed the structure via 1H^1 \text{H}-NMR (δ 8.23 ppm for aromatic protons) and 13C^{13} \text{C}-NMR (δ 177.6 ppm for the carbonyl group). X-ray crystallography (e.g., monoclinic P2₁/c system in ) resolves stereochemical ambiguities, while FTIR (1647 cm1^{-1} for C=O stretch) validates functional groups .

Advanced Research Questions

Q. How can synthetic yields be improved when introducing electron-withdrawing substituents to the chromenone core?

  • Methodological Answer : Electron-withdrawing groups (e.g., -F, -CF₃) often reduce reactivity due to decreased electron density. and suggest using polar aprotic solvents (DMF or DMSO) and catalysts like KI to enhance nucleophilic substitution. For example, fluorinated derivatives in required extended reaction times (72 h) and elevated temperatures (90°C) to achieve ~75% yield. Computational modeling (e.g., DFT) can predict optimal substituent positions to minimize steric hindrance .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strains, concentration ranges) or substituent effects. and highlight that 3-phenoxy derivatives exhibit antimicrobial activity against Gram-positive bacteria (MIC 8–16 µg/mL), but inactivity against Gram-negative strains. To resolve contradictions, standardize assays using CLSI guidelines, perform dose-response curves, and validate via docking studies (e.g., binding affinity to DNA gyrase in ) .

Q. What are the key challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Chromenones often form poor-quality crystals due to flexible substituents. resolved this by slow evaporation of ethanol/water mixtures at 223 K, yielding monoclinic crystals with Z=7. Key parameters include controlling supersaturation, using seed crystals, and optimizing solvent polarity. For hygroscopic derivatives (e.g., hydroxylated analogs in ), inert atmospheres (N₂ glovebox) prevent moisture absorption during crystal growth .

Q. What safety protocols are critical when handling this compound, given its toxicity profile?

  • Methodological Answer : classifies the compound as H302 (harmful if swallowed) and H319 (causes eye irritation). Use PPE (gloves, goggles) and work in a fume hood. For waste disposal, neutralize acidic/basic residues before incineration (per ). Acute toxicity assays (e.g., OECD 423) are recommended for novel derivatives to update safety data sheets .

Methodological Recommendations

  • Data Contradiction Analysis : Compare substituent effects across studies (e.g., methoxy vs. hydroxy groups in vs. 14) using meta-analysis tools like RevMan.
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize solvent, temperature, and catalyst interactions.
  • Ecological Impact Assessment : For derivatives lacking ecotoxicity data ( ), employ in silico tools like ECOSAR to predict biodegradability and aquatic toxicity.

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